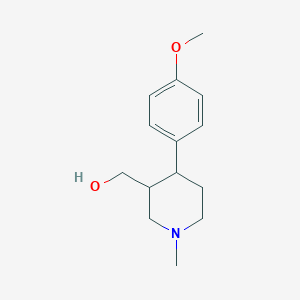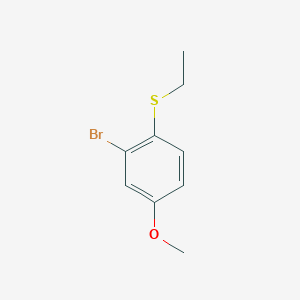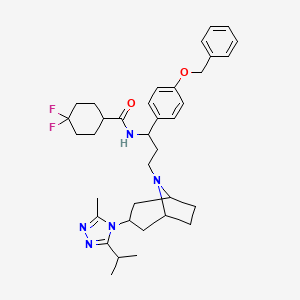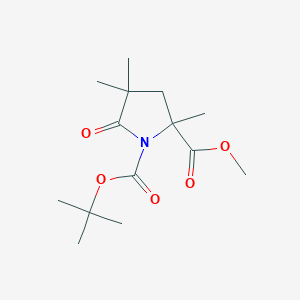
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanol de (trans-4-(4-méthoxyphényl)-1-méthylpipéridin-3-yl) est un composé chimique avec une structure complexe qui comprend un cycle pipéridine substitué par un groupe méthoxyphényle et un groupe hydroxyméthyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du méthanol de (trans-4-(4-méthoxyphényl)-1-méthylpipéridin-3-yl) implique généralement plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Une voie de synthèse courante implique la réaction du 4-méthoxybenzaldéhyde avec la pipéridine dans des conditions spécifiques pour former un intermédiaire, qui est ensuite réagi avec des agents de méthylation et des agents réducteurs pour donner le produit final. Les conditions réactionnelles incluent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante et un débit élevé.
Analyse Des Réactions Chimiques
Types de réactions
Le méthanol de (trans-4-(4-méthoxyphényl)-1-méthylpipéridin-3-yl) subit divers types de réactions chimiques, notamment:
Oxydation: Cette réaction peut convertir le groupe hydroxyméthyle en un groupe carboxyle.
Réduction: Le composé peut être réduit pour former différents dérivés.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution: Des réactifs tels que les halogènes ou les nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le méthanol de (trans-4-(4-méthoxyphényl)-1-méthylpipéridin-3-yl) a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Etudié pour ses effets potentiels sur les systèmes biologiques, y compris les interactions enzymatiques et les processus cellulaires.
Médecine: Enquêté pour ses propriétés thérapeutiques potentielles, telles que des effets analgésiques ou anti-inflammatoires.
Industrie: Utilisé dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action du méthanol de (trans-4-(4-méthoxyphényl)-1-méthylpipéridin-3-yl) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des voies cellulaires et des réponses physiologiques.
Applications De Recherche Scientifique
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- trans-4-Méthoxycinnamaldéhyde
- trans-4-Méthoxycinnamate d'éthyle
- Chlorure de trans-4-méthoxycinnamoyle
Unicité
Le méthanol de (trans-4-(4-méthoxyphényl)-1-méthylpipéridin-3-yl) est unique en raison de ses caractéristiques structurelles spécifiques, telles que la combinaison d'un cycle pipéridine avec un groupe méthoxyphényle et un groupe hydroxyméthyle
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3 |
Clé InChI |
JSBAFOFGMZILQA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)



![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)


![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
